2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide
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Overview
Description
2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide is a compound that features a sulfonamide group attached to a benzene ring, which is further substituted with chlorine atoms and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide typically involves the reaction of 2,5-dichlorobenzenesulfonyl chloride with thiophen-2-ylmethanamine. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the benzene ring can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The thiophene ring can participate in oxidation and reduction reactions, altering its electronic properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, typically under basic conditions.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzenesulfonamides, while oxidation and reduction reactions can modify the thiophene ring .
Scientific Research Applications
2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound’s sulfonamide group is known for its antibacterial properties, making it a candidate for developing new antibiotics.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide involves its interaction with biological targets, such as enzymes or receptors. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. Additionally, the thiophene ring can interact with various molecular pathways, altering cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 2,5-dichloro-N-(furan-3-ylmethyl)-N-(thiophen-2-ylmethyl)benzenesulfonamide
- (2,5-dichloro-phenyl)-(4-thiophen-2-yl-thiazol-2-yl)-amine, hydrochloride
Uniqueness
2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide is unique due to the presence of both chlorine atoms and a thiophene ring, which confer specific electronic and steric properties. These features make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
2,5-dichloro-N-(thiophen-2-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2NO2S2/c12-8-3-4-10(13)11(6-8)18(15,16)14-7-9-2-1-5-17-9/h1-6,14H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKRYHFIGELLUQX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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